molecular formula C8H15N3O4 B3326737 H-Ala-D-Gln-OH CAS No. 281660-34-2

H-Ala-D-Gln-OH

Cat. No. B3326737
CAS RN: 281660-34-2
M. Wt: 217.22 g/mol
InChI Key: HJCMDXDYPOUFDY-CRCLSJGQSA-N
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Description

“H-Ala-D-Gln-OH” is a dipeptide, a potential impurity of L-alanyl-L-glutamine used for glutamine supplementation . It is used in the synthesis of dipeptides which selectively activate natural killer NK cells . The dipeptides H-Ala-Gln-OH and H-Gly-Gln-OH are stable substitutes for Gln in cell culture media, which tolerate autoclaving and liberate a lower amount of undesired ammonia than Gln .


Synthesis Analysis

The synthesis of “this compound” involves the biosynthesis of short oligopeptides, which has better cost efficiency and environmental-friendliness than conventional solid phase peptide synthesis and chemo-enzymatic synthesis . The synthesis of Ala-Gln in new chassis cells was investigated to prove that partial peptidase knockdown was beneficial to the accumulation of Ala-Gln .


Molecular Structure Analysis

The molecular formula of “this compound” is C₈H₁₅N₃O₄, with a molecular weight of 217.23 . The structure of “this compound” is well defined and highly sensitive to both bone and side chain stereotopical modifications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 747.1±60.0 °C at 760 mmHg, a vapour pressure of 0.0±5.4 mmHg at 25°C, and an enthalpy of vaporization of 118.5±6.0 kJ/mol .

Scientific Research Applications

Nutritional and Metabolic Insights

H-Ala-D-Gln-OH, through its stable and highly soluble peptide form, L-alanyl-L-glutamine (Ala-Gln), has been studied for its potential in supporting parenteral nutrition. This dipeptide has been synthesized using chemical and biotechnological methods, yielding high solubility and stability, which are crucial for intravenous nutrition. Research involving experimental animals demonstrated the efficient utilization of Ala-Gln upon intravenous administration. This efficiency extends to the rapid provision of free glutamine, supporting the intracellular muscle-free glutamine pool during catabolic states. Further investigations in healthy volunteers have underscored the safe use of Ala-Gln, highlighting its rapid plasma clearance and the equimolar increase in free alanine and glutamine concentrations without any noted side effects. These findings suggest Ala-Gln's efficacy as a glutamine source in parenteral nutrition, providing a pathway for maintaining essential amino acid levels in critical care and other medically compromised states (Fü̈rst, Albers, & Stehle, 1989).

Chemical and Biological Reactions

The study of H+O+M reactions, forming OH* in hydrogen combustion systems, represents another facet of this compound's broader chemical context. These reactions, key to understanding hydrogen oxidation chemistry, have been investigated at various temperatures and pressures. Through such studies, insights into OH* chemiluminescence and its kinetics have been gleaned, contributing to the development of validated reaction schemes. These investigations not only deepen our understanding of fundamental chemical processes but also have implications for energy production, environmental science, and material science applications (Kathrotia et al., 2010).

Environmental and Material Sciences

In environmental and material sciences, the study of Al(III) in alkaline aluminate solutions provides insight into the behavior of aluminum-bearing species. These investigations have implications for industrial processes, such as those involved in the production of alumina from bauxite in the Bayer process. Understanding the structure and behavior of aluminate species in strongly alkaline conditions is crucial for optimizing such processes and mitigating environmental impacts (Sipos, 2009).

Mechanism of Action

Target of Action

Ala-d-Gln, also known as (2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid or H-Ala-D-Gln-OH, is a dipeptide that primarily targets intestinal epithelial cells and muscle cells . These cells utilize Ala-d-Gln as a stable source of glutamine, an essential amino acid for cell proliferation and survival .

Mode of Action

Ala-d-Gln interacts with its target cells by providing a stable source of glutamine, which is crucial for various cellular functions. Upon entering the cells, Ala-d-Gln is hydrolyzed into its constituent amino acids, alanine and glutamine . Glutamine then serves as a key metabolic fuel for cell proliferation and survival .

Biochemical Pathways

Ala-d-Gln affects several biochemical pathways. It promotes the synthesis of MyoD1 protein, a crucial factor for muscle cell differentiation . It also upregulates the muscle ATP-storage phosphocreatine (PCr), maintaining the tricarboxylic acid (TCA) cycle anaplerosis, which is essential for energy production . Furthermore, Ala-d-Gln enhances the antioxidant capacity of cells by promoting the biosynthesis of glutathione (GSH), a major cellular antioxidant .

Pharmacokinetics

The pharmacokinetics of Ala-d-Gln involves its absorption, distribution, metabolism, and excretion (ADME). Upon oral administration, Ala-d-Gln is absorbed and distributed to various tissues where it is metabolized into alanine and glutamine . The compound is stable to heat sterilization, making it less ammoniagenic than glutamine, which contributes to its advantages as a media component .

Result of Action

The action of Ala-d-Gln results in several molecular and cellular effects. It promotes cell proliferation and differentiation, particularly in muscle cells . It also enhances the cells’ energy production and antioxidant capacity, contributing to improved cell survival and function . Moreover, Ala-d-Gln stabilizes lipid membranes by suppressing glycerophospholipids metabolism, which can contribute to cell integrity .

Action Environment

The action of Ala-d-Gln can be influenced by various environmental factors. For instance, the compound is used as a substitute for glutamine in mammalian cell culture media due to the instability of glutamine in solution . Furthermore, the efficacy of Ala-d-Gln can be affected by the nutritional status of the cells, with the compound showing protective effects against cell injury caused by energy deprivation .

Safety and Hazards

“H-Ala-D-Gln-OH” is not classified as hazardous according to Regulation (EC) No. 1272/2008 . In case of accidental exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The dipeptides H-Ala-Gln-OH and H-Gly-Gln-OH are stable substitutes for Gln in cell culture media, which tolerate autoclaving and liberate a lower amount of undesired ammonia than Gln. Ala-Gln and Gly-Gln have also found use as Gln sources in parenteral nutrition . This suggests that “H-Ala-D-Gln-OH” and similar dipeptides could have potential applications in medical and scientific research, particularly in the field of cell culture and nutrition.

properties

IUPAC Name

(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMDXDYPOUFDY-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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